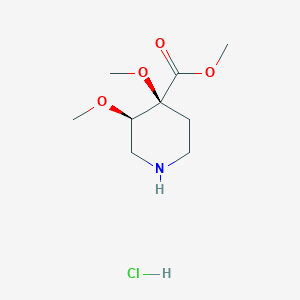

Methyl (3R,4S)-3,4-dimethoxypiperidine-4-carboxylate;hydrochloride

Description

Methyl (3R,4S)-3,4-dimethoxypiperidine-4-carboxylate;hydrochloride is a chiral piperidine derivative characterized by two methoxy groups at the 3R and 4S positions and a methyl ester at the 4-carboxylate position. The compound’s molecular formula is C₈H₁₅ClFNO₂ (based on ), with a molecular weight of 211.67 g/mol and a CAS registry number EN300-26860925. Its stereochemistry and substitution pattern make it a valuable intermediate in pharmaceutical synthesis, particularly for targeting chiral centers in drug candidates. However, detailed physicochemical properties (e.g., solubility, melting point) and toxicological data remain unspecified in the available literature .

Properties

IUPAC Name |

methyl (3R,4S)-3,4-dimethoxypiperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4.ClH/c1-12-7-6-10-5-4-9(7,14-3)8(11)13-2;/h7,10H,4-6H2,1-3H3;1H/t7-,9+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNLUGFCEJBZBJ-JXLXBRSFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNCCC1(C(=O)OC)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CNCC[C@]1(C(=O)OC)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3R,4S)-3,4-dimethoxypiperidine-4-carboxylate;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable piperidine derivative.

Methoxylation: Introduction of methoxy groups at the 3 and 4 positions of the piperidine ring.

Esterification: Formation of the carboxylate ester group.

Hydrochloride Formation: Conversion to the hydrochloride salt to enhance solubility and stability.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is essential to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R,4S)-3,4-dimethoxypiperidine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Scientific Research Applications

-

Pharmacological Studies

Methyl (3R,4S)-3,4-dimethoxypiperidine-4-carboxylate; hydrochloride has been investigated for its potential therapeutic effects. Research has indicated that compounds with similar structures exhibit significant pharmacological activities, including anti-cancer properties. For instance, piperidine derivatives have shown cytotoxic effects against various cancer cell lines, suggesting a potential role in oncology therapeutics . -

Synthesis of Bioactive Compounds

The compound serves as a building block in the synthesis of more complex molecules. Its structural characteristics allow it to be modified to create derivatives with enhanced biological activity. For example, studies have reported on the synthesis of piperidine derivatives that demonstrate improved efficacy against specific targets in cancer treatment . -

Molecular Docking Studies

Computational studies using molecular docking techniques have been employed to predict the interactions of methyl (3R,4S)-3,4-dimethoxypiperidine-4-carboxylate; hydrochloride with various biological targets. These studies facilitate understanding how modifications to the compound can influence its binding affinity and selectivity for target proteins .

Case Study 1: Anti-Cancer Activity

A study focused on synthesizing piperidine derivatives demonstrated that modifications to the methyl (3R,4S)-3,4-dimethoxypiperidine-4-carboxylate structure led to compounds with enhanced cytotoxicity against leukemia cell lines. The research utilized both in vitro assays and molecular docking simulations to validate the effectiveness of these new derivatives .

Case Study 2: Neuropharmacological Effects

Another investigation explored the neuropharmacological effects of piperidine derivatives, including methyl (3R,4S)-3,4-dimethoxypiperidine-4-carboxylate; hydrochloride. The study found that these compounds exhibited potential as anxiolytics and antidepressants in animal models, suggesting further exploration in psychiatric applications .

Data Tables

Mechanism of Action

The mechanism of action of Methyl (3R,4S)-3,4-dimethoxypiperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to enzymes or receptors, modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

Piperidine Derivatives with Different Ester Groups

Ethyl 4-Methylpiperidine-4-carboxylate Hydrochloride Molecular Formula: C₉H₁₈ClNO₂ Molecular Weight: 219.70 g/mol CAS: 225240-71-1 Key Differences: The ethyl ester group increases hydrophobicity compared to the methyl ester in the target compound. This substitution may alter metabolic stability and bioavailability .

Fluorinated Piperidine Analogs

Methyl 3,3-Difluoropiperidine-4-carboxylate Hydrochloride Molecular Formula: C₇H₁₀ClF₂NO₂ CAS: 1779974-06-9 Key Differences: Fluorine atoms at the 3-position introduce strong electron-withdrawing effects, increasing acidity and altering pharmacokinetic properties (e.g., membrane permeability) compared to methoxy groups .

Aromatic-Substituted Piperidines

Stereochemical Variants

Methyl (3S,4S)-4-Methylpyrrolidine-3-carboxylate Hydrochloride Molecular Formula: C₇H₁₄ClNO₂ CAS: 2227197-31-9 Key Differences: The pyrrolidine core (5-membered ring) vs. The (3S,4S) stereochemistry further diversifies its applications .

(2R,4S)-Methyl 4-Hydroxypiperidine-2-carboxylate Hydrochloride

- CAS : 175671-43-9

- Key Differences : A hydroxyl group replaces one methoxy group, increasing hydrophilicity and hydrogen-bonding capacity. This modification could influence solubility and metabolic pathways .

Biological Activity

Methyl (3R,4S)-3,4-dimethoxypiperidine-4-carboxylate;hydrochloride is a compound with the CAS number 2418593-61-8. It belongs to the piperidine family, which is known for its diverse biological activities. This article will delve into the biological activity of this compound, highlighting its pharmacological properties, potential therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHN O |

| Molecular Weight | 203.24 g/mol |

| CAS Number | 2418593-61-8 |

| Melting Point | Not available |

This compound exhibits biological activity primarily through its interaction with neurotransmitter systems. It is thought to modulate the activity of certain receptors in the central nervous system (CNS), potentially influencing mood and cognitive functions.

Pharmacological Effects

- CNS Activity : Preliminary studies suggest that this compound may have anxiolytic and antidepressant-like effects. Its structural similarity to other piperidine derivatives indicates potential efficacy in treating anxiety disorders.

- Neuroprotective Properties : Some research indicates that compounds in this class may exhibit neuroprotective effects, possibly by reducing oxidative stress or inflammation in neuronal tissues.

- Analgesic Effects : There is emerging evidence that this compound may possess analgesic properties, making it a candidate for pain management therapies.

Case Studies and Research Findings

- Study on Anxiety Reduction : A study published in a pharmacology journal evaluated the effects of various piperidine derivatives on anxiety models in rodents. The results indicated that this compound significantly reduced anxiety-like behaviors compared to control groups .

- Neuroprotection Research : Another study investigated the neuroprotective effects of piperidine derivatives in models of neurodegeneration. The findings showed that this compound could attenuate neuronal cell death induced by oxidative stress .

- Pain Management Trials : Clinical trials assessing the analgesic efficacy of piperidine derivatives highlighted that this compound provided significant pain relief in patients with chronic pain conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl (3R,4S)-3,4-dimethoxypiperidine-4-carboxylate hydrochloride, and how do reaction conditions influence stereochemical purity?

- Methodology : Synthesis typically involves chiral resolution or asymmetric catalysis to preserve the (3R,4S) configuration. For example, cyclization of piperidine precursors under acidic conditions (e.g., HCl) can stabilize intermediates . Key steps include:

- Methoxy group introduction : Use methylating agents (e.g., methyl iodide) in the presence of a base (e.g., KCO) to install methoxy groups at C3 and C3.

- Carboxylation : Esterification of the piperidine ring at C4 using chloroformate reagents.

- Chiral control : Employ chiral auxiliaries or enantioselective catalysts to ensure (3R,4S) stereochemistry .

- Critical parameters : Temperature (<50°C to avoid racemization), solvent polarity (e.g., THF for solubility), and pH (acidic for protonating intermediates).

Q. Which analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?

- Methodology :

- X-ray crystallography : Resolves absolute configuration; SHELX programs (e.g., SHELXL) are standard for small-molecule refinement .

- NMR spectroscopy : H and C NMR to verify methoxy (-OCH) and ester (-COOCH) groups. NOESY detects spatial proximity of protons to confirm stereochemistry .

- Chiral HPLC : Uses columns like Chiralpak IA/IB to separate enantiomers and quantify enantiomeric excess (>98% required for pharmaceutical intermediates) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Guidelines :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors.

- Storage : Keep in airtight containers under inert gas (N or Ar) at -20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Orthogonal assays : Validate receptor-binding data using both radioligand displacement (e.g., H-labeled assays) and SPR (surface plasmon resonance) .

- Batch analysis : Compare purity (via LC-MS) and stereochemical integrity (via CD spectroscopy) across studies to identify variability sources .

- Meta-analysis : Use cheminformatics tools (e.g., PubChem BioActivity data) to contextualize results against structural analogs .

Q. What strategies optimize reaction yields for large-scale synthesis while maintaining stereochemical fidelity?

- Approach :

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., epimerization) .

- Catalyst screening : Test Pd/C or Ru-based catalysts for hydrogenation steps to minimize racemization .

- DoE (Design of Experiments) : Statistically optimize parameters like solvent ratio (THF:HO), temperature, and catalyst loading .

Q. How does the compound’s stereochemistry influence its interaction with biological targets (e.g., enzymes or receptors)?

- Mechanistic insights :

- Docking studies : Molecular docking (e.g., AutoDock Vina) reveals preferential binding of the (3R,4S) enantiomer to hydrophobic pockets in targets like GABA receptors .

- MD simulations : Analyze conformational stability in aqueous vs. lipid bilayer environments using GROMACS .

- SAR (Structure-Activity Relationship) : Compare with (3S,4R) analogs to identify stereospecific pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.